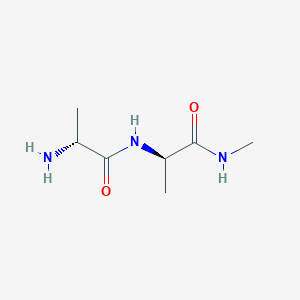
1-Buta-2,3-dien-2-ylsulfonyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Buta-2,3-dien-2-ylsulfonyl-4-methylbenzene is an organic compound with the molecular formula C11H12O2S. This compound features a sulfonyl group attached to a butadiene moiety, which is further connected to a methyl-substituted benzene ring. The presence of the sulfonyl group and the conjugated diene system imparts unique chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Buta-2,3-dien-2-ylsulfonyl-4-methylbenzene can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with buta-2,3-diene in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Another method involves the use of buta-2,3-dien-1-ol as a starting material. The alcohol is first converted to its corresponding sulfonate ester using a sulfonyl chloride reagent. This intermediate is then subjected to elimination reactions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the availability of starting materials. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Buta-2,3-dien-2-ylsulfonyl-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Sulfides, thiols
Substitution: Amines, alcohols, thiols
Scientific Research Applications
1-Buta-2,3-dien-2-ylsulfonyl-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Buta-2,3-dien-2-ylsulfonyl-4-methylbenzene involves its interaction with molecular targets through its sulfonyl and diene moieties. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The conjugated diene system can participate in cycloaddition reactions, forming stable adducts with other molecules. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
1-Buta-2,3-dien-2-ylsulfonyl-4-methylbenzene can be compared with similar compounds such as:
1-Buta-2,3-dien-2-ylsulfonylbenzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and properties.
1-Buta-2,3-dien-2-ylsulfonyl-4-ethylbenzene: Contains an ethyl group instead of a methyl group, affecting its steric and electronic characteristics.
1-Buta-2,3-dien-2-ylsulfonyl-4-chlorobenzene: The presence of a chlorine atom introduces different electronic effects and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
61783-61-7 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
InChI |
InChI=1S/C11H12O2S/c1-4-10(3)14(12,13)11-7-5-9(2)6-8-11/h5-8H,1H2,2-3H3 |
InChI Key |
VQEUVHZYRYZGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]-](/img/structure/B14569751.png)




![4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14569766.png)

![Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride](/img/structure/B14569777.png)
![1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14569786.png)





